L-Proline-2,5,5-d3
Overview
Description
L-Proline-2,5,5-d3 is used as an internal standard for the quantification of L-proline by GC- or LC-MS . It’s a nonessential amino acid that contains a pyrrolidine ring, which is highly rigid and affects protein conformation and folding . It’s a substrate for the proton-coupled amino acid transporter 1 (PAT1) and an inhibitor of acetylcholinesterase (AChE) . L-Proline accumulates in plants under environmental stress and is important for environmental stress tolerance through its involvement in protein synthesis, redox balance maintenance, osmoprotection, and signaling .
Synthesis Analysis
L-Proline-2,5,5-d3 is synthesized from glutamic acid . In one study, L-proline amide derivatives were synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .Molecular Structure Analysis
L-Proline-2,5,5-d3 has a molecular formula of C5D3H6NO2 . It contains a pyrrolidine ring, which contains the α-amino nitrogen . This ring is highly rigid, which affects protein conformation and folding .Chemical Reactions Analysis
L-Proline-2,5,5-d3 is reactive towards a variety of functionalities . In one protocol, it was used as a catalyst in an aqueous medium to give the corresponding products in high yield .Scientific Research Applications
1. Synthesis of 2-amino-3-cyanopyridines
- Application Summary: L-Proline-2,5,5-d3 is used as a catalyst in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from malononitrile, aromatic aldehyde, acetophenone, and ammonium acetate .
- Methods of Application: The reaction is carried out at 60 °C, utilizing water as a solvent . The catalyst is recyclable and can be used up to 4 cycles without compromising the yield of the final products .
- Results: The process produces final products with good yield . It has the advantages of a quick routine, large yields, environment-friendly, broad substrate scope tolerance, simple workup processes, etc .
2. Internal Standard for Quantification
- Application Summary: L-Proline-d3 is intended for use as an internal standard for the quantification of L-proline by GC- or LC-MS .
- Results: The use of L-Proline-d3 as an internal standard can improve the accuracy and reliability of L-proline quantification .
3. Synthesis of Heterocyclic Skeletons
- Application Summary: L-Proline is an essential catalyst for synthesizing heterocyclic skeletons such as coumarin, spiro-oxindoles, imidazoles, benzimidazoles, quinoxalines, podophyllotoxin, benzothiazoles, isoxazolidines, phenothiazines, aziridine, indole, 1,5-benzodiazepines, pyridine, and quinazolines .
- Results: The use of L-Proline as a catalyst can improve the efficiency of these syntheses .
4. Measurement of Hydroxyproline Levels
- Application Summary: An analytical method was developed for the measurement of hydroxyproline (Hyp) levels in mouse kidney by high-performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) using L-Proline-2,5,5-d3 .
- Results: The use of L-Proline-2,5,5-d3 can improve the accuracy and reliability of hydroxyproline quantification .
5. Synthesis of Pyridine Derivatives
- Application Summary: L-Proline is used as a catalyst in the synthesis of pyridine derivatives, which are popular heterocycles present in natural products and various synthetic compounds of pharmaceutical interest .
- Methods of Application: The reaction involves the multicomponent coupling of aldehyde, malononitrile, ketone, and ammonium acetate using water as a solvent at 60 °C .
- Results: The process produces final products with good yield . It has several advantages, such as broad substrate scope tolerance, shorter reaction times, environmentally benign approach, catalyst recyclability, simple and easy workup procedures, etc .
6. Green Catalyst in Organic Chemistry
- Application Summary: L-Proline is used as a ‘Green catalyst’ in organic chemistry . It catalyzes different asymmetric syntheses, including known reactions such as Aldol condensation, Mannich reaction, Michael Addition, Knoevenagel condensation, Hantzsch synthesis, OXA-Michael Henry tandem, Ullmann reactions, Wieland-Miescher ketone synthesis, Robinson annulation, Biginelli reaction, α- amination .
- Results: Given the importance of L-Proline based reactions, it has been observed to have tremendous applications in organic chemistry .
properties
IUPAC Name |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-KIZNEYSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline-2,5,5-d3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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